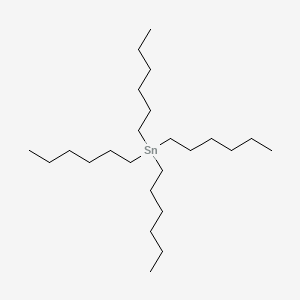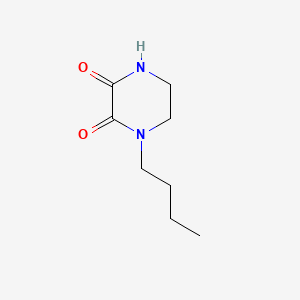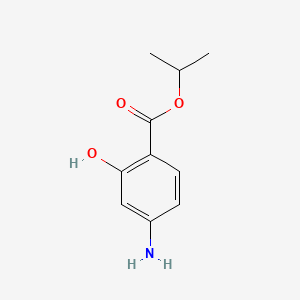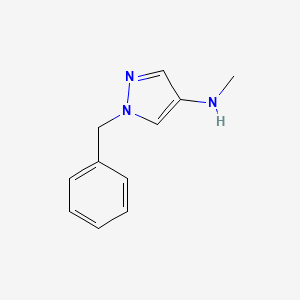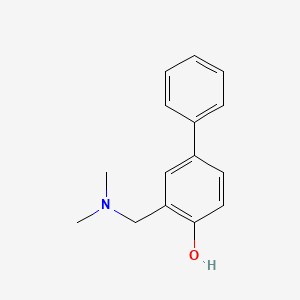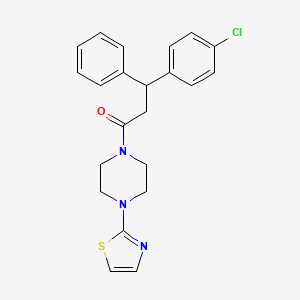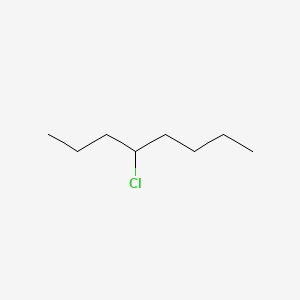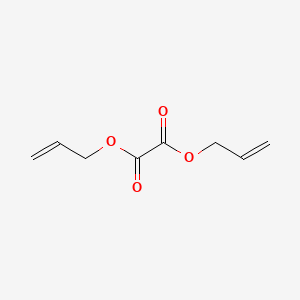
Diallyloxalat
Übersicht
Beschreibung
Diallyl oxalate is a chemical compound with the molecular formula C8H10O4 . It has an average mass of 170.163 Da and a monoisotopic mass of 170.057907 Da . It is also known by other names such as Ethanedioic acid, di-2-propen-1-yl ester .
Molecular Structure Analysis
The molecular structure of Diallyl oxalate consists of eight carbon atoms, ten hydrogen atoms, and four oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving Diallyl oxalate are not detailed in the search results, it is noted that oxalate half-esters, a group to which Diallyl oxalate belongs, are susceptible to radical decarboxylation and deoxygenations .Physical And Chemical Properties Analysis
Diallyl oxalate has a molecular weight of 170.16 . Other physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Uranentfernung aus Meerwasser
Diallyloxalat (DAOx) wurde in einem neuartigen Ansatz zur Extraktion von Uran aus Meerwasser eingesetzt. Dieser Prozess beinhaltet die Pfropfung von DAOx auf Polyamid-6-Fasern durch einen einstufigen, lösungsmittelfreien Bestrahlungsprozess. Das Vorhandensein von Oxalat in den Fasern, das durch XPS bestätigt wurde, trägt zur negativen Ladung der Gewebesoberflächen bei und verstärkt die Uranadsorption. Die Wirksamkeit dieser Methode steigt mit dem Grad der Pfropfung, was ihr Potenzial für eine effiziente Urangewinnung unterstreicht .
Synthese von Oxazolen
Im Bereich der organischen Chemie dient DAOx als Vorläufer bei der Synthese von Oxazolen, die heterocyclische Verbindungen von großem Interesse sind. Oxazole sind aufgrund ihrer vielfältigen Syntheseverfahren sowie ihrer physiologischen und industriellen Bedeutung wertvoll. Die Vielseitigkeit von DAOx in diesem Zusammenhang unterstreicht seine Bedeutung bei der Synthese komplexer organischer Moleküle .
Strahlungspfropfpolymerisation
DAOx ist im Bereich der Strahlungspfropfpolymerisation von Bedeutung. Diese Technik wird eingesetzt, um die Oberflächeneigenschaften von Polymeren wie Polyamid-6-Geweben durch Pfropfung von DAOx unter Verwendung von Elektronenstrahlen oder γ-Strahlung zu modifizieren. Diese Modifikationstechnik ist entscheidend für die Herstellung von Spezialmaterialien mit maßgeschneiderten Eigenschaften für verschiedene industrielle Anwendungen .
Chemieingenieurwesen und -verarbeitung
Die Anwendung von DAOx im Chemieingenieurwesen erstreckt sich auf den Verarbeitungsbereich, wo es zur Herstellung von polymeren Adsorbentien verwendet wird. Diese Adsorbentien sind für bestimmte Aufgaben ausgelegt, wie z. B. die oben erwähnte Uranextraktion aus Meerwasser, was die Anpassungsfähigkeit und Funktionalität der Verbindung bei großtechnischen Verarbeitungsprozessen zeigt .
Industrielle & Ingenieurchemieforschung
Die Rolle von DAOx in der industriellen und ingenieurchemischen Forschung wird durch seinen Beitrag zur Entwicklung neuer Materialien und Verfahren hervorgehoben. Seine Verwendung bei der Herstellung negativ geladener Gewebesoberflächen für die Uranadsorption ist nur ein Beispiel dafür, wie DAOx die Grenzen in der Materialwissenschaft und -technik verschiebt .
Einstufige Strahlungspfropfpolymerisation
Das einstufige Strahlungspfropfpolymerisationsverfahren mit DAOx ist eine bahnbrechende Technik, die die Modifizierung von Polymermaterialien vereinfacht. Durch den Verzicht auf Lösungsmittel und die Reduzierung der Prozesskomplexität ermöglicht DAOx eine effizientere und umweltfreundlichere Herstellung von modifizierten Polymeren .
Nylon-Modifikation
In der Textiltechnik wird DAOx zur Modifizierung von Nylongeweben eingesetzt, um ihre Eigenschaften für bestimmte Anwendungen zu verbessern. Die Pfropfung von DAOx auf Nylon verändert nicht nur die Oberflächenladung des Gewebes, sondern auch seine Affinität zu bestimmten Molekülen, wodurch sich neue Möglichkeiten in der Textiltechnik eröffnen .
Umweltanwendungen
DAOx spielt eine entscheidende Rolle bei Umweltanwendungen, insbesondere bei der Entwicklung von Adsorbentien zur Entfernung von Schadstoffen aus Wasserquellen. Seine Wirksamkeit bei der Uranadsorption aus Meerwasser ist ein Beweis für sein Potenzial zur Bewältigung von Umweltproblemen und zur Rückgewinnung wertvoller Ressourcen .
Wirkmechanismus
Target of Action
Diallyl oxalate (DAOx) is a chemical compound with the formula C8H10O4 One study has shown that daox can be grafted onto polyamide 6 fabrics to create a material capable of adsorbing uranium from seawater . This suggests that uranium ions could be considered a target of DAOx in this specific context.
Mode of Action
The mode of action of DAOx is largely dependent on its application. In the context of uranium removal from seawater, DAOx is grafted onto polyamide 6 fabrics. The resulting material is then exposed to seawater, where it adsorbs uranium ions
Biochemical Pathways
For instance, oxalates are involved in the degradation of the lignocellulose complex by fungi . They also participate in the biogeochemical cycles of certain nutrients and influence their bioavailability .
Result of Action
The result of DAOx’s action is largely dependent on its application. In the context of uranium removal from seawater, the action of DAOx results in the adsorption of uranium ions onto the polyamide 6 fabric . This allows for the effective removal of uranium from the seawater.
Action Environment
The environment in which DAOx acts can influence its efficacy and stability. For instance, in the uranium removal application, the presence of seawater is a critical environmental factor
Eigenschaften
IUPAC Name |
bis(prop-2-enyl) oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-3-5-11-7(9)8(10)12-6-4-2/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXRKRANFLFTFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060659 | |
| Record name | Ethanedioic acid, di-2-propenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
615-99-6 | |
| Record name | Diallyl oxalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diallyl oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diallyl oxalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanedioic acid, 1,2-di-2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanedioic acid, di-2-propenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallyl oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIALLYL OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I61CO7YD18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-dimethyl-8-[2-[methyl(1-phenylpropan-2-yl)amino]ethylamino]-7H-purine-2,6-dione;hydrochloride](/img/structure/B1617948.png)


